Valsartan impurity I

Description

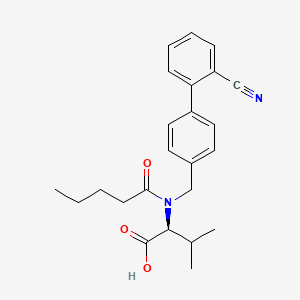

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-4-5-10-22(27)26(23(17(2)3)24(28)29)16-18-11-13-19(14-12-18)21-9-7-6-8-20(21)15-25/h6-9,11-14,17,23H,4-5,10,16H2,1-3H3,(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEKUWAESSKCLD-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701166820 | |

| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443093-86-5 | |

| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443093-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-((2'-Cyano-(1,1'-biphenyl)-4-yl)methyl)pentanamido)-3-methylbutanoic acid, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443093865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-N-(1-oxopentyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701166820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-N-(1-oxopentyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-((2'-CYANO-(1,1'-BIPHENYL)-4-YL)METHYL)PENTANAMIDO)-3-METHYLBUTANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH72U7Q76E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Valsartan Impurity I Formation

Elucidation of Nitrosamine (B1359907) Formation Mechanisms During Valsartan (B143634) Synthesis

The formation of NDMA during Valsartan synthesis is a multi-step process involving the degradation of a solvent to form a secondary amine, which then reacts with a nitrosating agent generated under specific reaction conditions.

Role of N,N-Dimethylformamide (DMF) Degradation in Dimethylamine (B145610) Generation

N,N-Dimethylformamide (DMF) is a common solvent used in the tetrazole ring formation step of Valsartan synthesis due to its excellent solubility and high boiling point. google.com However, DMF can degrade, particularly under the harsh, high-temperature conditions required for the reaction, to produce dimethylamine (DMA). google.comresearchgate.netepo.org This degradation provides the necessary secondary amine precursor for the formation of NDMA. catsci.comnih.govpharmtech.comnih.gov The instability of DMF at elevated temperatures is a crucial initiating factor in the impurity formation cascade. nih.gov

Table 1: Key Components in NDMA Formation

| Component | Role | Source in Valsartan Synthesis |

|---|---|---|

| Dimethylamine (DMA) | Secondary Amine Precursor | Degradation of N,N-Dimethylformamide (DMF) solvent at high temperatures. researchgate.netepo.orgcatsci.com |

| Nitrous Acid | Nitrosating Agent | Formed from sodium nitrite (B80452) under acidic conditions. nih.govpharmtech.com |

| Sodium Nitrite | Source of Nitrite | Used as a quenching agent for excess sodium azide (B81097). catsci.comnih.gov |

| Sodium Azide | Reagent | Used for the formation of the tetrazole ring. catsci.compharmtech.com |

Interaction of Nitrite Species with Amines under Reaction Conditions

The formation of nitrosamines requires the reaction of a secondary or tertiary amine with a nitrosating agent. veeprho.comsigmaaldrich.com In the synthesis of Valsartan, the nitrosating agent is typically nitrous acid, which is unstable and formed in situ. veeprho.com This occurs when a nitrite salt, such as sodium nitrite, is subjected to acidic conditions. pharmtech.compharmtech.comsigmaaldrich.com The generated nitrous acid can then react with the DMA present in the reaction mixture to form NDMA. catsci.comviamedica.pl This reaction is a well-established chemical transformation known to produce N-nitroso compounds. pharmtech.com

Influence of Sodium Azide Quenching Processes

A key step in the modern synthesis of Valsartan's tetrazole ring involves the use of sodium azide. catsci.comnih.gov Following the reaction, any excess sodium azide must be removed or "quenched" for safety reasons. A common method to achieve this is by adding sodium nitrite in an acidic medium. catsci.comnih.govpharmtech.com This quenching process is the primary source of the nitrite species required for NDMA formation. catsci.compharmtech.com While effective for destroying residual azide, this step simultaneously introduces the critical reagent that reacts with the DMA generated from DMF degradation, leading directly to the formation of the NDMA impurity. catsci.comnih.govpmda.go.jp

Process-Related Factors Influencing Impurity Generation

The generation of NDMA is not inherent to the Valsartan molecule itself but is highly dependent on the specific manufacturing process employed. Changes to the synthesis route and the control of process parameters are critical determinants of the final impurity profile.

Impact of Manufacturing Process Changes on Impurity Profile

The issue of NDMA contamination in Valsartan came to light after a manufacturer altered its synthesis process to improve yield. catsci.comnih.govnih.gov This change involved replacing tributyltin azide with the more toxic but higher-yielding sodium azide for the tetrazole ring formation. nih.govpharmtech.com This modification, coupled with the continued use of DMF as a solvent and the introduction of sodium nitrite for quenching, created the perfect storm of conditions for NDMA formation. catsci.comnih.gov The original, patented method did not result in this impurity, highlighting the profound impact that process changes can have on the purity of the final API. nih.goveuropeanpharmaceuticalreview.com Investigations revealed that this impurity may have been present in the API for as long as four years following the process change. nih.govfiercepharma.com

Identification of Critical Process Parameters in Nitrosamine Formation

Several critical process parameters have been identified that directly influence the formation of NDMA during Valsartan synthesis.

Reaction Temperature: High temperatures used during the tetrazole formation step accelerate the degradation of the DMF solvent into DMA, thereby increasing the concentration of the amine precursor. epo.org

Reagent Selection: The use of sodium azide necessitates a quenching step, and the choice of sodium nitrite for this purpose introduces the nitrosating agent precursor. catsci.comnih.gov

Solvent Choice: The selection of DMF as a solvent is a direct source of the DMA required for nitrosamine formation. pharmtech.comveeprho.com The use of recycled DMF that has been quenched with sodium nitrite can also be a source of contamination. veeprho.com

Presence of Acid: Acidic conditions are required to convert nitrite into the active nitrosating agent, nitrous acid. pharmtech.comsigmaaldrich.com

The concurrent presence of a secondary amine source (from DMF degradation), a nitrite source (from the quenching agent), and acidic conditions creates the pathway for the formation of NDMA. pharmtech.com A thorough understanding and control of these parameters are essential to prevent the formation of this hazardous impurity. fiercepharma.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Type |

|---|---|---|

| Valsartan | - | Active Pharmaceutical Ingredient |

| N-nitrosodimethylamine | NDMA | Impurity (Probable Carcinogen) |

| N,N-Dimethylformamide | DMF | Solvent |

| Dimethylamine | DMA | Secondary Amine / Precursor |

| Sodium Nitrite | NaNO₂ | Reagent / Quenching Agent |

| Nitrous Acid | HNO₂ | Nitrosating Agent |

| Sodium Azide | NaN₃ | Reagent |

| Tributyltin azide | - | Reagent (Older Process) |

| N-nitrosodiethylamine | NDEA | Impurity |

Degradation Pathways Leading to Valsartan Impurities

The molecular structure of Valsartan possesses several sites susceptible to chemical transformation, including an amide linkage, a carboxylic acid group, and a tetrazole ring. Stress testing under conditions prescribed by the International Council for Harmonisation (ICH) guidelines—such as exposure to light, acid, base, and oxidative agents—elucidates the routes through which the parent drug degrades into impurities.

Photolytic Degradation Studies of Valsartan and Impurity Formation

The photostability of Valsartan has been a subject of varied findings, with some studies indicating stability while others report significant degradation depending on the conditions. asianjpr.comresearchgate.net When subjected to extensive UV-vis radiation (λ > 320 nm) in its bulk form, Valsartan undergoes decarboxylation of the valine moiety to form a primary degradation product, N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide. google.com This compound results from the loss of the -COOH group and is distinct from Valsartan Impurity I.

However, photolysis in aqueous solutions under acidic, alkaline, or neutral conditions can yield different results. Research has shown that under these conditions, Valsartan decomposes to the same degradation products that are formed during hydrolysis. impactfactor.org This suggests that photolytic energy can facilitate the hydrolytic cleavage of the molecule, providing an indirect pathway for the formation of impurities typically associated with hydrolysis, including this compound. impactfactor.org

| Stress Condition | Observation | Major Degradation Product(s) | Reference |

|---|---|---|---|

| UV-vis radiation (λ > 320 nm) on bulk drug | Degradation observed | Decarboxylated Valsartan (N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide) | google.com |

| Photolysis in acidic solution (0.1M HCl) | Significant degradation | Products identical to those from acid hydrolysis (e.g., this compound) | impactfactor.org |

| Photolysis in alkaline solution | Significant degradation | Products identical to those from alkaline hydrolysis | impactfactor.org |

| Photolytic chamber (ICH guidelines) | Drug found to be stable | No significant degradation observed | proquest.comjapsonline.com |

Hydrolytic and Oxidative Degradation Mechanisms

Hydrolysis is a primary pathway for the formation of this compound. This impurity has been identified as Valsartan Desvaleryl, which corresponds to the Valsartan molecule without its pentanoyl (valeryl) group. pharmaffiliates.com Its formation is a direct result of the hydrolytic cleavage of the amide bond that links the pentanoyl group to the L-valine moiety of the parent molecule.

Forced degradation studies confirm that Valsartan is highly susceptible to acid hydrolysis. impactfactor.orgscielo.br Under acidic conditions (e.g., 1 M HCl), mass spectrometry analysis reveals the appearance of a degradation product with a protonated mass-to-charge ratio (m/z) of 352, which corresponds to the molecular weight of this compound (Valsartan Desvaleryl). researchgate.netscielo.br This hydrolytic cleavage is a significant degradation pathway for the drug. scielo.broaji.net While the drug is also susceptible to alkaline hydrolysis, acid-catalyzed hydrolysis is a clearly identified mechanism for the generation of this specific impurity. impactfactor.org

In contrast, oxidative degradation of Valsartan proceeds through different mechanisms. While the drug is labile to oxidative stress, such as exposure to hydrogen peroxide, the resulting degradation products are structurally different from this compound. asianjpr.comimpactfactor.org Therefore, hydrolysis stands as the direct and principal mechanistic pathway for the formation of this compound.

| Stress Condition | Duration / Temperature | % Degradation of Valsartan | Major Degradation Product(s) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis (1 M HCl) | 180 minutes | Extensive | This compound (m/z 352) and another product (m/z 306) | scielo.br |

| Acid Hydrolysis (0.1 M HCl) | Reflux | Significant | One major degradation product | impactfactor.org |

| Alkaline Hydrolysis (1.5 N NaOH) | 2 hours | No significant degradation | - | researchgate.net |

| Oxidative (3% H₂O₂) | 48 hours | >90% | Oxidative degradants (e.g., m/z 334.50) | asianjpr.comimpactfactor.org |

Advanced Analytical Methodologies for Valsartan Impurity I Quantification and Identification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental in separating complex mixtures, allowing for the isolation and subsequent detection of individual components. For Valsartan (B143634) Impurity I, a range of chromatographic techniques coupled with various detectors have been successfully applied.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While its direct application for non-volatile impurities like Valsartan Impurity I is limited, it is a cornerstone for detecting other potentially harmful impurities in valsartan, such as N-nitrosamines.

Recent events have highlighted the presence of genotoxic N-nitrosamine impurities in some sartan products, leading to widespread recalls. fda.govnih.gov In response, regulatory agencies and researchers have developed sensitive GC-MS/MS methods for their quantification. nih.gov These methods often utilize headspace sampling, which is a solvent-less extraction technique for volatile impurities from solid samples, increasing system uptime by preventing matrix injection. labcompare.com For instance, the U.S. Food and Drug Administration (FDA) has recommended headspace GC-MS methods for the detection of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in valsartan. thermofisher.com One method uses dimethyl sulfoxide (B87167) (DMSO) as the dissolution solvent for NDMA analysis, while another employs 1-methyl-2-pyrrolidone (NMP) for the simultaneous analysis of both NDMA and NDEA. thermofisher.com

Research has demonstrated the successful application of GC-MS for detecting NDMA in valsartan, achieving good linearity, sensitivity, and recovery. labcompare.com The limit of detection (LOD) and limit of quantification (LOQ) for NDMA have been reported to be as low as 0.1 µg/g and 0.5 µg/g, respectively, when analyzing a 0.5-g sample. jst.go.jp Furthermore, a multiple reaction monitoring (MRM) mode-based GC-MS/MS approach has been developed for the quantification of four different N-nitrosamines in valsartan, with LODs ranging from 0.02 to 0.03 ppm and LOQs from 0.06 to 0.09 ppm. nih.gov

Table 1: GC-MS/MS Method Parameters for Nitrosamine (B1359907) Impurity Analysis in Valsartan

| Parameter | Method 1 (FDA) | Method 2 (FDA) | Research Method |

|---|---|---|---|

| Target Analytes | NDMA | NDMA, NDEA | Four N-nitrosamines |

| Dissolution Solvent | DMSO | NMP | Dichloromethane (DCM) |

| LOD | - | - | 0.02-0.03 ppm |

| LOQ | 0.3 ppm | - | 0.06-0.09 ppm |

| Reference | fda.govthermofisher.com | thermofisher.com | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including non-volatile impurities like this compound. innovareacademics.in Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. mz-at.deakjournals.com

Several LC-MS/MS methods have been developed for the detection and quantification of various impurities in valsartan. innovareacademics.in For instance, a method was developed to analyze an unknown major impurity (UIMP) in a valsartan sample, which was detected at a concentration of 0.5%. innovareacademics.in The LC-MS analysis recorded the chromatogram of valsartan at a retention time of 9.03 minutes and the UIMP at 3.3 minutes. innovareacademics.in

UPLC-MS/MS has been instrumental in the trace-level quantification of potential genotoxic impurities (PGIs) in valsartan. nih.gov A sensitive and selective UPLC-MS/MS method was developed for the identification and quantification of two PGIs, including a novel compound, methyl N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-nitroso-L-valinate (PGI-1). nih.gov This method is capable of quantifying these PGIs at a level of 0.016 ppm in a 50 mg/mL sample. nih.gov

The United States Pharmacopeia (USP) has also published LC-MS based procedures for the quantitative analysis of known nitrosamine impurities in various sartan drugs, including valsartan. sigmaaldrich.com These methods utilize either a high-resolution mass spectrometer (HRMS) or a tandem mass spectrometer (MS/MS) for detection. sigmaaldrich.com

Table 2: UPLC-MS/MS Method for Genotoxic Impurity Analysis in Valsartan

| Parameter | Value |

|---|---|

| Technique | UPLC-MS/MS |

| Column | Waters XBridge BEH C18 (150 mm × 4.6 mm, 2.5 µm) |

| Mobile Phase A | 0.01 mol/L Ammonium acetate (B1210297) aqueous solution |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Quantification Level | 0.016 ppm |

| Linearity Range | 0.016-0.06 ppm |

| Correlation Coefficient | > 0.999 |

| Accuracy | 83-113% |

| Reference | nih.gov |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and robust technique for the routine quality control of pharmaceuticals. researchgate.netajpaonline.com Several HPLC-UV methods have been developed for the determination of valsartan and its impurities. ajpaonline.comontosight.ai

A stability-indicating HPLC method was developed for the determination of valsartan and its impurities, using an Inertsil ODS-3v column. ajpaonline.com The method demonstrated linearity for spiked impurities in the range of 0.025-50 µg/ml. ajpaonline.com Another study reported a simple gradient HPLC method for the detection of five impurities in a valsartan laboratory sample. researchgate.net

HPLC with UV detection has also been successfully employed for the simultaneous quantification of multiple nitrosamine impurities in valsartan. waters.com One such method allows for the quantification of six nitrosamine impurities with limits of quantitation (LOQ) ranging from 10–20 ng/mL. waters.com The method exhibited excellent linearity over a concentration range of 10–1000 ng/mL with correlation coefficients (R²) of ≥0.999. waters.com

Table 3: HPLC-UV Method for Nitrosamine Impurity Quantification in Valsartan

| Parameter | Value |

|---|---|

| Column | XSelect HSS T3 |

| Detector | Photodiode Array (PDA) Detector |

| Quantitation Limits (LOQ) | 10–20 ng/mL |

| Linearity Range | 10–1000 ng/mL |

| Correlation Coefficient (R²) | ≥0.999 |

| Reference | waters.com |

Supercritical Fluid Chromatography (SFC) for Impurity Profiling

Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid as the mobile phase. It is particularly useful for the analysis of a broad spectrum of nonpolar and polar impurities and can offer orthogonal selectivity compared to HPLC. chromicent.de

SFC has been successfully applied to the simultaneous analysis of nitrosamines and other sartan-related impurities. researchgate.netslideshare.net A developed SFC method allows for the investigation of a large class of different nitrosamines in the ppb range and sartan-related impurities in a single analysis in under 20 minutes. chromicent.deresearchgate.net This technique provides a complementary strategy to traditional HPLC, enabling the separation of both nonpolar and polar nitrosamines from other impurities in valsartan. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural characterization of unknown impurities and for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. scitcentral.com It provides detailed information about the chemical structure, including the connectivity of atoms and their spatial arrangement.

In the context of valsartan impurities, NMR has been used to identify and characterize degradation products and process-related impurities. ontosight.airesearchgate.netscitcentral.com For example, one study identified an impurity as (S)-N-valeryl-N-{[2'-(1-methyl-tetrazol-5-yl) biphenyl-4-yl]-methyl}-valine using both mass spectrometry and NMR spectroscopy. researchgate.net Another study utilized ¹H NMR, ¹³C NMR, and 2D-NMR techniques for the structure elucidation of degradation products of valsartan. scitcentral.com

Quantitative NMR (qNMR) has also been applied for the quantification of valsartan in bulk and pharmaceutical dosage forms, using an internal standard for accurate measurement. asianpubs.org

Infrared (IR) Spectroscopy in Impurity Analysis

Infrared (IR) Spectroscopy, particularly Fourier Transform Infrared (FT-IR) Spectroscopy, serves as a rapid, non-destructive, and environmentally friendly analytical tool for the quality control of valsartan. ekb.egekb.eg This technique is valuable in impurity analysis for both structural confirmation and quantification. ekb.eg The fundamental principle involves identifying the characteristic functional groups within a molecule by their unique absorption of infrared radiation at specific wavenumbers.

For impurity profiling, FT-IR is instrumental in confirming the chemical structure of isolated impurities by comparing their spectra with that of the parent drug, valsartan. adventchembio.comnih.gov The presence, absence, or shift of specific absorption bands can indicate structural modifications, which is the basis of impurity formation. For instance, the FT-IR spectrum of valsartan shows significant peaks corresponding to its functional groups, such as the C=O stretching of the carboxylic acid and amide groups. asiapharmaceutics.info A study on valsartan quantification used the carbonyl band (C=O) absorbance at 1732 cm⁻¹ to develop a calibration curve for analysis in bulk and pharmaceutical forms. ekb.egekb.eg The interaction between the drug and any excipients can also be investigated using this method, ensuring that no new impurities are formed due to drug-excipient incompatibility. asiapharmaceutics.info

The characterization dossier for related substances, such as the Valsartan Nitrile/Cyano Analog impurity, often includes IR spectroscopy data to provide structural confirmation, ensuring traceability and suitability for use as a reference standard in quality control laboratories. adventchembio.com

Table 1: Application of FT-IR in Valsartan Analysis

| Application | Technique | Key Findings | Reference |

| Quantitative Analysis | FT-IR Spectroscopy (KBr matrix) | Quantification achieved using the carbonyl (C=O) band absorbance at 1732 cm⁻¹. | ekb.egekb.eg |

| Structural Confirmation | FT-IR Spectroscopy | Used to confirm the structure of impurities by identifying functional group changes compared to pure valsartan. | adventchembio.comnih.gov |

| Drug-Excipient Interaction | FT-IR Spectroscopy | Investigates potential incompatibilities between valsartan and polymers by comparing spectra. | asiapharmaceutics.info |

Advanced Spectrophotometric Methods for Simultaneous Estimation

Advanced spectrophotometric methods provide a powerful alternative to chromatographic techniques for the simultaneous analysis of valsartan in the presence of its impurities or other active pharmaceutical ingredients. researchgate.neteurjchem.com These methods are often valued for their simplicity, speed, and cost-effectiveness. Several innovative techniques have been developed to resolve the issue of spectral overlap, which is common in multi-component analysis. researchgate.netresearchgate.net

Recent research has demonstrated the use of three novel spectrophotometric techniques for the simultaneous assessment of Nebivolol hydrochloride, valsartan, and a synthetic precursor impurity, Valsartan Desvaleryl (VAL-D). researchgate.net These methods include:

Double Divisor-Ratio Spectra Derivative Spectrophotometric Method: This technique successfully quantified the components with linearity observed over specific concentration ranges. researchgate.net

Dual-Wavelength in Ratio Spectrum Method (DWRS): This approach also provided accurate simultaneous estimation. researchgate.net

H-point Derivative Ratio Method: This chemometric method proved effective for resolving the ternary mixture. researchgate.net

Similarly, other advanced methods have been applied for the simultaneous quantification of sacubitril (B1662468) and valsartan mixtures, which are relevant as the principles apply to analyzing the main component in the presence of impurities. researchgate.net These include the dual wavelength method (DWL), induced dual wavelength method (IDW), advanced absorbance subtraction (AAS), ratio difference spectrophotometric method (RD), first derivative of ratio spectra (DR1), and mean centering of ratio spectra (MCR). researchgate.net

Table 2: Advanced Spectrophotometric Methods for Valsartan and Impurity Analysis

| Method | Analyte(s) | Linearity Range (µg/mL) | Wavelength(s) (nm) | Reference |

| Double Divisor-Ratio Spectra Derivative | VAL, VAL-D, NEB | VAL: 10–50, VAL-D: 10–70 | 262 (VAL), 269 (VAL-D) | researchgate.net |

| Dual Wavelength in Ratio Spectrum | VAL, NEB | VAL: 10–50 | N/A | researchgate.net |

| H-point Derivative Ratio | VAL, VAL-D, NEB | VAL: 10–50, VAL-D: 10–70 | N/A | researchgate.net |

| Dual Wavelength (DWL) | Valsartan | 2.5–25.0 | 226 and 275 | researchgate.net |

| Ratio Difference (RD) | Valsartan | 2.5–25.0 | 225 and 264 | researchgate.net |

| First Derivative of Ratio Spectra (DR1) | Valsartan | 2.5–25.0 | 232 | researchgate.net |

| Mean Centering of Ratio Spectra (MCR) | Valsartan | 2.5–25.0 | 260 | researchgate.net |

Method Development and Validation Principles

Application of Analytical Quality by Design (AQbD) in Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods, ensuring that the method is robust and performs as intended throughout its lifecycle. bioprocessonline.com This approach is increasingly applied to the development of methods for analyzing valsartan and its impurities, including potentially genotoxic ones. bioprocessonline.combiopharminternational.com The AQbD process begins with defining the analytical target profile (ATP), which outlines the method's objectives. bioprocessonline.com

The core of AQbD involves identifying Critical Method Parameters (CMPs)—variables such as mobile phase composition, pH, flow rate, and column temperature—that can significantly impact the method's performance. researchgate.netnih.gov These impacts are measured through Critical Analytical Attributes (CAAs), which are the method's performance characteristics, such as peak resolution, retention time, tailing factor, and peak area. researchgate.netnih.gov

Risk assessment tools, like Ishikawa diagrams, are used to identify potential CMPs, and experimental designs, such as Box-Behnken or face-centered cubic designs, are employed to systematically study the relationships between CMPs and CAAs. researchgate.netnih.gov This process leads to the establishment of a "design space," which is the multidimensional combination of and interaction between input variables and process parameters that have been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures the method is robust and reliable. bioprocessonline.com This approach has been successfully used to develop UPLC and HPLC methods for the analysis of valsartan and its impurities. biopharminternational.comresearchgate.net

Table 3: AQbD Approach for Valsartan Analytical Method Development

| Step | Description | Example Parameters for Valsartan Analysis | Reference |

| Analytical Target Profile (ATP) | Define the goals of the analytical method. | To develop a robust, sensitive, and accurate method for quantifying valsartan and its impurities. | bioprocessonline.com |

| Risk Assessment | Identify potential Critical Method Parameters (CMPs). | Mobile phase pH, flow rate, % organic modifier, centrifugation speed and time. | researchgate.netnih.gov |

| Experimental Design | Systematically study the effect of CMPs on Critical Analytical Attributes (CAAs) using designs like Box-Behnken. | CAAs studied: Peak area, retention time, peak tailing, theoretical plates, % recovery. | researchgate.netnih.gov |

| Design Space | Define a region of operating parameters where the method is robust. | The established range of flow rate, pH, and mobile phase composition that consistently meets performance criteria. | nih.gov |

Robustness and Sensitivity Considerations in Analytical Method Validation

Method validation, performed according to International Council for Harmonisation (ICH) guidelines, is essential to ensure that an analytical method is suitable for its intended purpose. sysrevpharm.orgajpaonline.com Two critical validation parameters are robustness and sensitivity.

Robustness is a measure of the method's ability to remain unaffected by small, deliberate variations in method parameters. sysrevpharm.org This provides an indication of its reliability during normal usage. For HPLC methods, robustness is typically evaluated by slightly altering parameters such as:

Flow rate (e.g., ±0.1 mL/min or ±0.2 mL/min). japsonline.com

Column temperature (e.g., ±5°C). japsonline.com

Mobile phase composition (e.g., ±2% variation in organic phase). japsonline.com The method is considered robust if system suitability parameters, like peak resolution and selectivity, remain within acceptable limits under these varied conditions. japsonline.com

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). sysrevpharm.org

LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision.

LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These values are crucial for impurity analysis, as impurities are often present at very low levels. turkjps.org Methods must be sensitive enough to detect and quantify impurities at or below their specified reporting thresholds.

Table 4: Sensitivity of Various Methods for Valsartan and Its Impurities

| Analyte | Method | LOD | LOQ | Reference |

| Valsartan | RP-HPLC | 3.240 µg/mL | 9.820 µg/mL | sysrevpharm.org |

| Valsartan | Bioanalytical RP-HPLC | 0.76 ng/mL | 2.29 ng/mL | researchgate.netnih.gov |

| Valsartan RC-B | RP-HPLC | - | 0.085 µg/mL | researchgate.net |

| Valsartan RC-C | RP-HPLC | - | 0.327 µg/mL | researchgate.net |

| NDMA in Valsartan | UHPLC-MS/MS | 0.0085 µg/mL | 0.0285 µg/mL | |

| NDEA in Valsartan | GC-MS/MS | 0.02 ppm | 0.06 ppm | turkjps.org |

| NEIA in Valsartan | GC-MS/MS | 0.03 ppm | 0.09 ppm | turkjps.org |

Stability-Indicating Method Development for Valsartan and its Impurities

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of active pharmaceutical ingredients (APIs) without interference from degradation products, process impurities, excipients, or other potential impurities. japsonline.comscispace.com The development of a SIAM is a regulatory requirement and is crucial for assessing the stability of drug substances and products. researchgate.net

The core of developing a SIAM involves conducting forced degradation (stress testing) studies. japsonline.com In these studies, the drug substance or product is subjected to a variety of harsh conditions to accelerate its degradation. ajpaonline.com Common stress conditions as per ICH guidelines include:

Acid Hydrolysis (e.g., using 1 N HCl). ajpaonline.comjapsonline.com

Base Hydrolysis (e.g., using 0.5 N NaOH). ajpaonline.comjapsonline.com

Oxidative Degradation (e.g., using hydrogen peroxide). ajpaonline.comjapsonline.com

Thermal Stress (e.g., heating at elevated temperatures). ajpaonline.comjapsonline.com

Photolytic Stress (e.g., exposure to UV and visible light). ajpaonline.comjapsonline.com

The goal is to generate degradation products (impurities) and then develop a chromatographic method that can effectively separate the pure API from all these degradants. phenomenex.com The peak purity of the API under all stress conditions is often verified using a Photo Diode Array (PDA) detector. japsonline.comscirp.org If the peak purity angle is less than the purity threshold, it confirms that the analyte peak is homogeneous and free from co-eluting impurities, thus proving the stability-indicating power of the method. japsonline.com Studies have shown that valsartan is susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable to thermal and photolytic stress. ajpaonline.comjapsonline.com

Process Control and Mitigation Strategies for Valsartan Impurity I

Optimization of Synthetic Routes to Minimize Impurity Formation

A primary strategy to control impurities is to optimize the synthesis of the drug substance itself. This involves developing new manufacturing pathways and refining purification techniques for both intermediate compounds and the final API.

Development of Alternative Synthesis Methods for Valsartan (B143634)

Recent recalls of valsartan products due to the presence of nitrosamine (B1359907) impurities have spurred the development of alternative and safer synthetic routes. europa.eumdpi.com Traditional methods often relied on batch operations, but the industry is increasingly looking towards continuous manufacturing processes which offer benefits like improved energy efficiency, reduced waste, and enhanced safety. europa.eu

One innovative approach involves a multi-step continuous flow synthesis of a late-stage valsartan precursor. d-nb.info This method avoids the use of certain reagents that are known to contribute to the formation of harmful impurities. d-nb.info Another patented method focuses on separating the valsartan methyl ester intermediate before the azide (B81097) quenching step. google.comgoogle.comepo.org This crucial modification prevents the introduction of highly toxic impurities, such as N-nitrosodimethylamine (NDMA), into the final product, thereby enhancing the safety of the medication. google.comgoogle.comepo.org

Researchers have also explored a different synthetic pathway starting from a commercially available boronic acid ester. This route involves N-acylation, followed by a Suzuki-Miyaura coupling and subsequent hydrolysis to yield a valsartan precursor, which can then be converted to the final API. europa.eu The development of such alternative routes is a key strategy to produce safer and purer valsartan. europa.eu

Strategies for Purification of Intermediates and Final API

Effective purification of both intermediate compounds and the final API is critical in eliminating impurities. One patented process describes the purification of a crude valsartan product containing 1.0% to 10.0% of an isomer impurity. google.com This process involves dissolving the crude product in a specific alcohol-ester solvent system, followed by heating, slow cooling for crystallization, and filtration to obtain a highly purified final product. google.com This method not only reduces the isomer content to almost undetectable levels but also improves the physical properties of the final product, making it easier to handle in subsequent manufacturing steps. google.com

Another purification strategy targets the removal of organotin impurities from the benzyl (B1604629) valsartan intermediate. google.com This process involves a multi-step purification using a ternary solvent mixture followed by crystallization from a non-polar or polar aprotic solvent. google.com Such rigorous purification steps are essential to ensure the final API meets the required purity standards.

Implementation of Quality by Design (QbD) in Pharmaceutical Manufacturing

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes proactive quality assurance over reactive quality testing. emerald.comrjptonline.orgnih.govresearchgate.net It involves designing and developing manufacturing processes to consistently ensure a predefined product quality. researchgate.net

Risk-Based Approaches to Impurity Control

A cornerstone of QbD is the use of risk-based approaches to identify and control potential sources of impurities. nih.govrepec.orgresearchgate.net This involves a thorough risk assessment of the entire manufacturing process, from raw materials to the final product. researchgate.netnpra.gov.myqbdgroup.com For nitrosamine impurities, regulatory agencies like the FDA and EMA have mandated a three-step process for manufacturers: risk assessment, confirmatory testing if a risk is identified, and reporting of any changes to the control strategy. savaglobal.comoutsourcedpharma.com

The risk assessment must consider all potential sources of nitrosamine formation, including the chemicals, equipment, and packaging materials used. qbdgroup.com By identifying high-risk steps in the manufacturing process, targeted control measures can be implemented to prevent or minimize impurity formation. repec.orgresearchgate.net This proactive approach helps to build quality into the product from the outset. emerald.com

Real-Time Monitoring and In-Process Control of Impurity Levels

Real-time monitoring and in-process controls are essential components of QbD that allow for the continuous oversight of impurity levels during manufacturing. nih.gov Process Analytical Technology (PAT) plays a crucial role in this by enabling the real-time analysis of critical process parameters and quality attributes. nih.gov

For instance, techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of reactions and the formation of impurities in real-time. europa.eu This allows for immediate adjustments to the process to maintain quality and prevent the formation of undesirable byproducts. The implementation of such in-process controls is a key aspect of modern pharmaceutical manufacturing, moving away from a reliance on end-product testing alone. emerald.com

Raw Material and Solvent Qualification in Impurity Prevention

The quality of raw materials and solvents is a critical factor in preventing the formation of impurities. fda.govfpmaj.gr.jp Contamination can be introduced through various sources, including vendor-supplied materials and the recovery processes for solvents and reagents. savaglobal.comfda.govfpmaj.gr.jp

For example, secondary or tertiary amines, which are precursors to nitrosamine formation, have been found as impurities in some raw materials and fresh solvents. derpharmachemica.comgmp-compliance.org Similarly, nitrites, another key component in nitrosamine formation, can be present as impurities in raw materials like sodium azide. fda.govfpmaj.gr.jp

Therefore, a robust vendor qualification program is essential to ensure that all raw materials, solvents, and reagents come from trusted sources with detailed Certificates of Analysis (CoA) and impurity profiles. savaglobal.com Manufacturers must have a thorough understanding of their supply chain to prevent the introduction of contaminated materials into their processes. fpmaj.gr.jpderpharmachemica.com This includes evaluating the potential for cross-contamination at manufacturing sites where other processes might generate nitrosamine impurities. fda.govfpmaj.gr.jp

The recovery of solvents, if not properly controlled, can also introduce impurities. fda.gov If a recovered solvent contains nitrosamine impurities, it can contaminate the API even if the synthetic route itself is not prone to nitrosamine formation. fda.gov This highlights the importance of validating solvent recovery processes and implementing appropriate controls to prevent contamination. europa.eu

Regulatory Science and Scientific Implications of Impurity Control

Evolution of Regulatory Guidelines (e.g., ICH M7, ICH Q9) in Response to Nitrosamine (B1359907) Contamination

The unexpected presence of nitrosamines in widely used medicines prompted a significant evolution in the application and interpretation of existing regulatory guidelines, particularly those from the International Council for Harmonisation (ICH). While guidelines for controlling mutagenic impurities existed, the nitrosamine crisis catalyzed their rigorous enforcement and spurred new developments.

Before the valsartan (B143634) recalls, guidelines like ICH M7(R1) provided a framework for assessing and controlling DNA reactive (mutagenic) impurities. europa.eu This guideline introduced the concept of a "cohort of concern," a group of high-potency mutagenic carcinogens, including N-nitrosamines, that require control at or below compound-specific acceptable intakes. europa.eupharmasalmanac.comedqm.eu However, the potential for the formation of these impurities in established products like sartans had not been fully recognized by manufacturers or regulators. europa.eu

The discovery of NDMA in valsartan triggered the widespread application of ICH Q9 (Quality Risk Management) principles to this specific problem. pharmasalmanac.comqbdgroup.comcefic.org Regulatory agencies globally mandated that Marketing Authorization Holders (MAHs) conduct comprehensive risk assessments of their manufacturing processes for both active pharmaceutical ingredients (APIs) and finished drug products to identify any potential for nitrosamine formation or contamination. cefic.orghsa.gov.sgwaters.com This represented a shift towards a more proactive and lifecycle-based approach to impurity control. The risk assessments were required to evaluate all potential sources, including raw materials, solvents, synthetic pathways, and even degradation during storage. edqm.eu

In response to the ongoing challenges, the ICH initiated work on an addendum to the M7 guideline. raps.orgusp.org This forthcoming addendum to ICH M7(R2) is intended to specifically address the safety assessment and control of nitrosamines, with the goal of developing a harmonized set of acceptable intakes (AIs). raps.orgusp.orgcolorcon.com This move acknowledges that the unique challenges posed by nitrosamines, particularly the emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs), necessitate more specific and harmonized guidance than what was previously available. raps.orgfda.gov The FDA's guidance has also evolved, introducing clearer timelines for risk assessments and placing a greater emphasis on global harmonization efforts. researchgate.net

Scientific Challenges in Establishing Acceptable Intake Limits for Genotoxic Impurities

A primary scientific challenge in regulating nitrosamine impurities is the establishment of safe exposure levels, or Acceptable Intakes (AIs). toxminds.com An AI represents a level at or below which an impurity is considered to pose a negligible cancer risk over a lifetime of exposure. fda.govfda.gov For well-studied compounds like NDMA and N-nitrosodiethylamine (NDEA), extensive animal carcinogenicity data allows for the calculation of compound-specific AIs. nih.gov

The problem becomes more complex with the discovery of novel or less-common nitrosamines, such as NDSRIs, for which little to no carcinogenicity data exist. researchgate.net Conducting the necessary animal studies for every new impurity is impractical. This data gap created a significant regulatory and scientific hurdle. pharmtech.com

To address this, regulatory agencies and scientists developed innovative methodologies based on structure-activity relationships (SAR). These approaches use existing data from well-characterized nitrosamines to predict the carcinogenic potency of structurally similar, data-poor compounds. toxminds.comresearchgate.net Two key approaches have emerged:

Read-Across Analysis: This method involves identifying a "surrogate" compound that is structurally similar to the nitrosamine of concern and has robust carcinogenicity data. The AI of the surrogate is then applied to the new impurity. toxminds.comusp.org The limitation of this approach is the difficulty in finding a suitable surrogate for every complex NDSRI. researchgate.net

Carcinogenic Potency Categorization Approach (CPCA): Developed through a collaboration of international regulators, the CPCA is a framework that assigns a nitrosamine to one of five potency categories based on its structural features. researchgate.net The potency is predicted by analyzing activating features (e.g., the number of α-hydrogens, which are involved in the metabolic activation mechanism that leads to carcinogenicity) and deactivating features (e.g., steric hindrance or electron-withdrawing groups near the N-nitroso center). researchgate.netpharmtech.com Each category has a corresponding AI limit. fda.gov This allows for a rapid, science-based determination of an AI for NDSRIs in the absence of empirical data. researchgate.net

The FDA has adopted the CPCA to recommend AI limits for a growing list of NDSRIs. fda.gov This pragmatic approach provides a path forward for controlling these impurities while avoiding the need for extensive animal testing for each compound.

Table 1: FDA Carcinogenic Potency Categorization Approach (CPCA) for NDSRIs

| Potency Category | Recommended AI Limit (ng/day) | Basis for the Limit |

|---|---|---|

| 1 | 26.5 | Based on the AI for N-nitrosodiethylamine (NDEA), a potent and robustly tested nitrosamine. This category is for NDSRIs predicted to have high carcinogenic potency. fda.gov |

| 2 | 100 | Represents the AI for other potent, well-studied nitrosamines like N-nitrosodimethylamine (NDMA). fda.gov |

| 3 | 400 | Represents an intermediate potency category based on analysis of the broader nitrosamine carcinogenicity database. fda.gov |

| 4 | 1500 | Corresponds to the Threshold of Toxicological Concern (TTC) for a compound with unknown mutagenic potential, as defined in ICH M7(R2). This is for NDSRIs predicted to have low carcinogenic potency. fda.gov |

| 5 | 1500 | Also corresponds to the TTC, assigned to NDSRIs with structural features strongly suggesting very low carcinogenic potential. fda.gov |

AI = Acceptable Intake; ng = nanogram; NDSRI = Nitrosamine Drug Substance-Related Impurity; NDEA = N-nitrosodiethylamine; NDMA = N-nitrosodimethylamine; TTC = Threshold of Toxicological Concern.

Table 2: Established Acceptable Intake (AI) Limits for Common Nitrosamines

| Nitrosamine Impurity | Abbreviation | Acceptable Intake (ng/day) |

|---|---|---|

| N-nitrosodimethylamine | NDMA | 96 fda.gov |

| N-nitrosodiethylamine | NDEA | 26.5 fda.gov |

| N-nitroso-N-methyl-4-aminobutyric acid | NMBA | 96 fda.gov |

| N-nitrosodiisopropylamine | NDIPA | 26.5 fda.gov |

| N-nitrosoethylisopropylamine | NEIPA | 26.5 fda.gov |

| N-nitrosodibutylamine | NDBA | 26.5 fda.gov |

Note: Limits are subject to updates by regulatory agencies.

Global Regulatory Landscape and Harmonization Efforts for Impurity Control

The nitrosamine issue is a global one, affecting drug supplies and patients worldwide. fda.govlachmanconsultants.com In response, major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), Health Canada, and others, have engaged in unprecedented international collaboration. fda.govzamann-pharma.comcanada.ca This cooperation has been crucial for sharing information on root causes, developing effective analytical methods, and aligning on risk mitigation strategies to ensure a consistent and high standard of safety for medicines globally. fda.govresearchgate.net

The general regulatory approach adopted across these regions follows a three-step process for MAHs:

Step 1: Risk Evaluation: Conduct a comprehensive risk assessment of all products to identify the potential for nitrosamine formation or contamination. hsa.gov.sgwaters.comeuropa.eu

Step 2: Confirmatory Testing: If a risk is identified, perform confirmatory testing on the drug product using appropriately validated and sensitive analytical methods. hsa.gov.sgeuropa.eu

Step 3: Mitigation and Changes: If testing confirms the presence of nitrosamines above the AI limit, implement corrective and preventive actions (CAPAs) and submit the necessary changes to the marketing authorization. europa.eu

While the core principles are shared, some divergence in the specific requirements and timelines set by different agencies has created challenges for pharmaceutical companies operating in multiple markets. lachmanconsultants.comsgs.com Efforts toward greater harmonization are ongoing, with the ICH playing a central role. researchgate.net The development of the ICH M7 addendum for nitrosamines is a key initiative aimed at creating a single, globally accepted framework for the assessment and control of these impurities, which should help streamline regulatory expectations and reduce the burden on manufacturers. raps.orgusp.org

Post-Market Surveillance Methodologies and Data Analysis for Impurity Detection

Post-market surveillance is a critical component of ensuring the ongoing quality and safety of medicines. For nitrosamines, this involves continued vigilance and routine testing of products on the market to confirm they remain compliant with the strict AI limits. europa.eufrontiersrj.comresearchgate.net

The initial failure to detect NDMA in valsartan highlighted that standard analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, often lack the sensitivity required to detect these impurities at the nanogram levels of concern. ijpsjournal.com This has driven the adoption of highly sensitive and specific analytical technologies as the standard for nitrosamine testing. The most common and recommended methods include:

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), which offer the necessary sensitivity and selectivity to detect and quantify trace levels of various nitrosamines in complex sample matrices like drug products. ijpsjournal.comajpaonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Often coupled with headspace sampling (HS-GC-MS), this technique is highly effective for detecting volatile nitrosamines like NDMA and NDEA. ijpsjournal.comajpaonline.comtentamus-pharma.de

Regulatory bodies like the FDA have published and validated several of these advanced analytical methods for industry use. fda.govsigmaaldrich.com The surveillance process involves manufacturers conducting regular confirmatory testing on batches of products identified as being at risk. resolvemass.ca Data from this testing are analyzed by comparing the quantified impurity levels against the established AI limit for that specific nitrosamine. researchgate.net If any batch is found to exceed the limit, or if a new, uncharacterized nitrosamine is detected, manufacturers must promptly report these findings to regulatory authorities. europa.eufrontiersrj.com This can lead to further investigation, implementation of corrective actions, and, if necessary, product recalls to protect public health. resolvemass.ca

Future Research Directions in Valsartan Impurity I Science

Lifecycle Management of Pharmaceutical Impurities and Continuous Improvement

A modern approach to impurity control extends beyond initial product development and manufacturing. contractpharma.com The concept of Lifecycle Management for pharmaceutical impurities involves a continuous process of risk assessment, monitoring, and improvement throughout the entire lifespan of a drug product. researchgate.netveeprho.com This aligns with the principles of Quality by Design (QbD) and guidelines from the International Council for Harmonisation (ICH), such as ICH Q12. researchgate.netispe.orgich.org

The lifecycle approach for impurities like Valsartan (B143634) impurity I encompasses several key stages:

Method Development and Design: This initial phase involves creating robust analytical methods with a clear understanding of the method's intended purpose and performance requirements, defined by an Analytical Target Profile (ATP). gmp-compliance.org

Risk Assessment and Control Strategy: A thorough risk assessment is conducted to identify all potential sources of impurities. raps.org Based on this assessment, a control strategy is developed, which may include specifications for raw materials, in-process controls, and final product testing. ispe.org

Continuous Monitoring and Verification: Once a product is on the market, its impurity profile is continuously monitored. gmp-compliance.org This includes ongoing stability studies and analysis of routine production batches.

Continual Improvement: The knowledge gained from continuous monitoring is used to make ongoing improvements to the manufacturing process and control strategy. contractpharma.comispe.org This could involve optimizing a process step to further reduce an impurity or updating an analytical method to improve its performance. ispe.org

This systematic approach ensures that product quality is maintained and that any new risks are promptly identified and mitigated. veeprho.comraps.org It fosters a proactive, rather than reactive, approach to impurity control, ultimately enhancing patient safety. freyrsolutions.com

Q & A

Q. What validated analytical methods are recommended for detecting nitrosamine impurities (e.g., NDMA) in valsartan formulations, and how are their reliability parameters assessed?

A reversed-phase HPLC method with UV detection (228 nm) is widely used for simultaneous quantification of six nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NDBA) in valsartan API and tablets. Critical validation parameters include:

- Linearity : Regression coefficients >0.9996 across 0.05–2.0 µg/mL ranges .

- Precision : Intra-day RSD <2% for retention time and peak area .

- Accuracy : Spike recovery rates of 97.61–100.16% in API and formulations .

- Robustness : Tolerates ±0.1 mL/min flow rate and ±2°C column temperature variations . GC-MS and LC-MS/MS are alternatives for trace-level NDMA detection, particularly in biological matrices or complex formulations .

Q. How can researchers structurally confirm nitrosamine impurities like NDMA in valsartan samples?

- Chromatographic co-elution : Compare retention times with certified reference materials (CRMs) under identical conditions (e.g., Sigma-Aldrich NDMA CRM) .

- Mass spectrometry : Use GC-MS or LC-MS/MS for molecular ion confirmation (e.g., NDMA: m/z 74.0480 for [M+H]⁺) and fragmentation patterns .

- Spectroscopic cross-validation : UV-Vis absorbance maxima (227–232 nm) align with nitrosamine chromophores .

Q. What regulatory thresholds and guidelines apply to nitrosamine impurities in valsartan products?

- Acceptable Intake (AI) : NDMA limit is 96 ng/day (EMA) and 96–260 ng/day (FDA), based on lifetime cancer risk models .

- ICH M7(R1) : Requires control of mutagenic impurities via staged testing (e.g., LC-MS for genotoxic nitrosamines) .

- USP <1469> : Specifies nitrosamine-specific method validation criteria, including LOQ ≤30% of AI .

Advanced Research Questions

Q. How should mobile phase composition be optimized to resolve co-eluting nitrosamines in HPLC methods?

- Ternary solvent systems : Methanol-water-acetonitrile (50:40:10 v/v/v) at pH 3.2 (adjusted with formic acid) resolves NMBA and valsartan peaks, reducing tailing and improving column efficiency .

- Gradient elution : Reduces valsartan retention time from 21 min to 12 min, enhancing throughput .

- Column selection : Polyphenylmethylsilicone (GC) or polar-embedded C18 (HPLC) phases improve separation of low-polarity nitrosamines .

Q. How can discrepancies in impurity recovery rates between API and tablet formulations be resolved during method validation?

- Matrix effect mitigation : Use matrix-matched calibration curves (e.g., spiking impurities into placebo tablet powder) to account for excipient interference .

- Extraction optimization : Sonication with methanol for 20 min improves NDMA recovery from tablet matrices vs. API .

- Statistical outlier analysis : Apply Grubbs’ test to identify anomalous recovery values (e.g., NDIPA: 97.80–99.60% in API vs. 98.70–99.46% in tablets) .

Q. What strategies enhance detection sensitivity for NDMA in complex pharmaceutical matrices?

- Pre-concentration techniques : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves LOQ to 0.005 µg/mL in GC-MS workflows .

- Derivatization : Pyrolysis-GC-MS with nitrosamine-specific derivatizing agents (e.g., HBr/acetic acid) enhances signal-to-noise ratios .

- High-resolution MS : Orbitrap-based LC-HRMS enables simultaneous quantification of multiple nitrosamines at sub-ppb levels .

Q. How do epidemiological studies reconcile short-term NDMA exposure data with long-term carcinogenic risk models?

- Cohort design : Retrospective studies (e.g., FDA Sentinel System) assess cancer incidence in patients exposed to recalled valsartan (mean duration: 167–269 days), showing no significant short-term risk (HR 1.02–1.15) .

- Toxicological extrapolation : Rodent bioassays estimate a 1:100,000 cancer risk per 96 ng/day NDMA exposure, requiring ≥10 years latency for clinical manifestation .

- Limitations : Confounding factors (e.g., concurrent carcinogen exposure) necessitate matched control groups in longitudinal studies .

Methodological Considerations

Q. What experimental parameters ensure reliable long-term stability studies of nitrosamines in valsartan formulations?

- Forced degradation : Expose samples to 40°C/75% RH for 6 months; monitor impurity formation via stability-indicating HPLC .

- Solution stability : Working standards stored at 25°C for 48 hours show <1% variability in peak area, confirming method robustness .

- Container compatibility : Use amber glass vials to prevent nitrosamine photodegradation during storage .

Q. How should researchers design impurity profiling studies for valsartan under ICH Q3A/B guidelines?

- Thresholds : Report impurities ≥0.10% in API and ≥0.05% in formulations .

- Forced degradation : Stress samples with acid (0.1N HCl), base (0.1N NaOH), peroxide (3% H₂O₂), and light (1.2 million lux-hours) to identify degradation-related nitrosamines .

- Orthogonal method validation : Cross-validate HPLC-UV results with LC-MS/MS to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.